molecular formula C8H8O2S B171781 1-(Thiophen-2-yl)cyclopropanecarboxylic acid CAS No. 162959-94-6

1-(Thiophen-2-yl)cyclopropanecarboxylic acid

Cat. No.: B171781
CAS No.: 162959-94-6
M. Wt: 168.21 g/mol
InChI Key: JZGVANXRGMMXGJ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C8H8O2S. It features a cyclopropane ring attached to a carboxylic acid group and a thiophene ring.

Scientific Research Applications

1-(Thiophen-2-yl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, especially in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of thiophene derivatives followed by carboxylation. For instance, the reaction of thiophene with diazomethane can yield cyclopropylthiophene, which can then be carboxylated using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. These processes often use continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyclopropane ring and thiophene moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-thiophen-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-7(10)8(3-4-8)6-2-1-5-11-6/h1-2,5H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVANXRGMMXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597026
Record name 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162959-94-6
Record name 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid
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